Benzene, 1-iodo-3-(1-methylethyl)-5-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-iodo-3-(1-methylethyl)-5-(trifluoromethyl)- is an organic compound with a complex structure It is a derivative of benzene, where the hydrogen atoms are substituted with iodine, isopropyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-iodo-3-(1-methylethyl)-5-(trifluoromethyl)- typically involves the iodination of a suitable benzene derivative. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of a catalyst such as iron(III) chloride. The isopropyl and trifluoromethyl groups can be introduced through Friedel-Crafts alkylation and trifluoromethylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process typically includes iodination, alkylation, and trifluoromethylation steps, each requiring specific reaction conditions and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-iodo-3-(1-methylethyl)-5-(trifluoromethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts are commonly used in Suzuki or Heck reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Benzene, 1-iodo-3-(1-methylethyl)-5-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, 1-iodo-3-(1-methylethyl)-5-(trifluoromethyl)- involves its interaction with molecular targets through various pathways. The iodine, isopropyl, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to different targets. These interactions can lead to specific biological or chemical effects, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-iodo-3-(1-methylethyl)-: Lacks the trifluoromethyl group.
Benzene, 1-iodo-5-(trifluoromethyl)-: Lacks the isopropyl group.
Benzene, 1-iodo-3-(1-methylethyl)-4-(trifluoromethyl)-: Different position of the trifluoromethyl group.
Uniqueness
Benzene, 1-iodo-3-(1-methylethyl)-5-(trifluoromethyl)- is unique due to the specific arrangement of its substituents, which can significantly affect its chemical properties and reactivity. The presence of both isopropyl and trifluoromethyl groups in specific positions on the benzene ring can lead to unique interactions and applications not seen in similar compounds.
Properties
Molecular Formula |
C10H10F3I |
---|---|
Molecular Weight |
314.09 g/mol |
IUPAC Name |
1-iodo-3-propan-2-yl-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10F3I/c1-6(2)7-3-8(10(11,12)13)5-9(14)4-7/h3-6H,1-2H3 |
InChI Key |
GHOVSWJGBIFGKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.